molecular formula C20H17N3O2S B12216445 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12216445
M. Wt: 363.4 g/mol
InChI Key: SCPCQGQDYDDDTI-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a chemical compound developed for research purposes. It belongs to a class of novel pyrrolo[3,2-d]pyrimidin-4-one derivatives, which are of significant interest in medicinal chemistry and drug discovery for their potential therapeutic applications . These derivatives have been investigated for their role in inhibiting enzymes like myeloperoxidase (MPO) . MPO is a key enzyme released by neutrophils during inflammatory responses, and its excessive activity is implicated in the pathogenesis of a wide range of conditions, including cardiovascular diseases, neuroinflammatory disorders, kidney diseases, and cancer . By modulating the activity of such enzymes, this compound serves as a valuable tool for researchers studying the underlying mechanisms of inflammation and oxidative stress . The structure features a pyrrolo[3,2-d]pyrimidin-4-one core, a heterocyclic system known for its relevance in pharmaceutical development. The specific substitutions at the 3- and 7- positions with a 4-methoxybenzyl and a phenyl group, respectively, are characteristic of this compound series and are likely to influence its bioavailability and binding affinity . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers can use it in biochemical assays, high-throughput screening, and lead optimization studies to explore new treatment pathways .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H17N3O2S/c1-25-15-9-7-13(8-10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-5-3-2-4-6-14/h2-11,21H,12H2,1H3,(H,22,26)

InChI Key

SCPCQGQDYDDDTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves several steps. The most common methods include:

    Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors.

    Domino Reactions: These reactions involve multiple steps occurring in a single reaction vessel, leading to the formation of the desired compound.

Chemical Reactions Analysis

3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one may exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related conditions such as neurodegenerative diseases and inflammatory disorders. The thioxo group in the structure is believed to play a significant role in these activities by stabilizing radical species .

Enzyme Inhibition

The compound has shown promise as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases including heart failure and coronary artery disease. Inhibiting MPO can help reduce oxidative damage and inflammation in affected tissues . This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Potential Therapeutic Uses

  • Cardiovascular Diseases : Due to its anti-inflammatory properties and ability to inhibit MPO, this compound may be developed into therapeutic agents for treating cardiovascular diseases.
  • Neurodegenerative Disorders : The antioxidant capabilities suggest a role in protecting neuronal cells from oxidative damage, indicating potential applications in treating diseases like Alzheimer's and Parkinson's .
  • Cancer Therapy : Compounds with similar structures have been investigated for their anticancer properties. The ability to modulate oxidative stress pathways may contribute to their efficacy in cancer treatment .

Case Study 1: Myeloperoxidase Inhibition

In a study examining the effects of pyrrolo[3,2-d]pyrimidine derivatives on MPO activity, researchers found that specific modifications to the structure significantly enhanced inhibitory potency. The presence of the methoxybenzyl group was noted as particularly beneficial for binding affinity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cell cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy Benzyl Groups

The compound 3-(4-ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (C₂₀H₁₇N₃O₂S, MW 363.4 g/mol) differs by replacing the methoxy (-OCH₃) with an ethoxy (-OCH₂CH₃) group. Ethoxy variants may exhibit prolonged metabolic stability due to slower oxidative degradation compared to methoxy analogs.

Thioether vs. Thioxo Modifications

2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (C₁₈H₁₃FN₃OS, MW 351.4 g/mol) replaces the thioxo group with a benzylthio (-S-CH₂-C₆H₄F) moiety. Fluorine introduction enhances electronegativity, improving binding affinity to hydrophobic pockets but possibly increasing toxicity risks.

Core Heterocycle Variations

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds like 2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8) feature a pyrido ring instead of pyrrolo.
  • Pyrrolo[2,3-d]pyrimidines : The compound 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline demonstrates how positional isomerism (pyrrolo[2,3-d] vs. pyrrolo[3,2-d]) alters electronic distribution. The [2,3-d] isomer may exhibit stronger base-pairing interactions in nucleic acid targets.

Pharmacological Profiles

  • Kinase Inhibition: The thioxo group in the target compound mimics ATP’s adenine moiety, a feature shared with 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 106266-06-2) , which targets serotonin receptors.
  • Anticancer Activity: Analog N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) shows potent inhibition of EGFR kinase (IC₅₀ = 12 nM), suggesting the target compound may share similar mechanisms.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target (Inferred)
3-(4-Methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one C₁₉H₁₅N₃O₂S 349.4 4-Methoxybenzyl, thioxo Kinases/Enzymes
3-(4-Ethoxyphenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one C₂₀H₁₇N₃O₂S 363.4 4-Ethoxyphenyl, thioxo Kinases (enhanced lipophilicity)
2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₁₈H₁₃FN₃OS 351.4 4-Fluorobenzylthio Enzymes (reduced H-bonding)
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline C₁₁H₈FN₃O 241.2 Fluoroaniline, [2,3-d] isomer Nucleic acid targets

Biological Activity

3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a thioxo group and a pyrrolo[3,2-d]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in treating inflammatory and oxidative stress-related disorders.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S with a molecular weight of approximately 363.4 g/mol. The presence of functional groups such as methoxy and phenyl enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC20H17N3O2S
Molecular Weight363.4 g/mol
CAS Number1261017-98-4

Enzyme Inhibition

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidin-4-one exhibit significant biological activities, particularly as inhibitors of myeloperoxidase (MPO). MPO is an enzyme linked to various inflammatory diseases, including heart failure and coronary artery disease. The thioxo group in the compound may facilitate nucleophilic reactions, enhancing its inhibitory effects on MPO and potentially other enzymes involved in inflammatory pathways .

Mechanism of Action
The compound's mechanism of action may involve:

  • Binding Affinity : Studies on similar compounds suggest that the binding affinity to MPO can be evaluated through molecular docking simulations.
  • Enzyme Kinetics : Enzyme kinetics assays can elucidate the inhibitory effects on MPO activity.

Antioxidant Activity

The structural features of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suggest potential antioxidant properties. Compounds within this class have been shown to reduce oxidative stress markers in vitro, which is crucial for therapeutic applications in diseases characterized by oxidative damage .

Comparative Analysis with Related Compounds

Numerous compounds share structural similarities with 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Below is a comparison table highlighting some related compounds and their known biological activities:

Compound NameStructure FeaturesBiological Activity
1-(2-Aminomethyl)-2-thioxo-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-oneAmine instead of methoxybenzylKnown MPO inhibitor
7-(Phenyl)-1-(naphthalen-1-yl)-thio-pyrrolopyrimidineSimilar core structureAnticancer properties
6-Methylthio-pyrido[3',2':4,5]thieno[3,2-d]pyrimidinDifferent ring systemAnti-inflammatory effects

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A related compound exhibited IC50 values against various cancer cell lines (A549 and MCF-7) indicating significant anticancer potential.
  • Antimicrobial Efficacy : Other derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

These findings suggest that the biological activity of 3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one could be further explored for its therapeutic applications in oncology and infectious diseases.

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